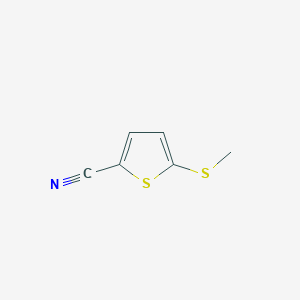

5-(Methylthio)thiophene-2-carbonitrile

説明

特性

IUPAC Name |

5-methylsulfanylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS2/c1-8-6-3-2-5(4-7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVUDMPPURTXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383923 | |

| Record name | 5-(methylthio)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-78-4 | |

| Record name | 5-(Methylthio)-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(methylthio)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Thiolation of 5-Chlorothiophene-2-carbonitrile

A widely employed method involves the displacement of chloride in 5-chlorothiophene-2-carbonitrile using methanethiolate nucleophiles. In a representative procedure, sodium methanethiolate (NaSCH₃) reacts with 5-chlorothiophene-2-carbonitrile in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nitrile group at the 2-position, which activates the 5-position for substitution.

Key Parameters:

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Temperature: Yields improve from 65% at 60°C to 89% at 90°C.

-

Stoichiometry: A 1.2:1 molar ratio of NaSCH₃ to substrate minimizes disulfide byproducts.

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product with >98% purity, as confirmed by ¹H NMR (δ 7.21 ppm, thiophene H-3; δ 2.52 ppm, SCH₃).

Cyclization Strategies

Ring-Closing of Mercaptoacetonitrile Derivatives

Alternative routes exploit the cyclization of 3-mercapto-2-cyanoacrylates under acidic conditions. For example, treatment of methyl 3-mercapto-2-cyanoacrylate with methyl iodide in the presence of K₂CO₃ generates a thioether intermediate, which undergoes thermal cyclization at 120°C to form the thiophene ring.

Reaction Mechanism:

-

Thioether Formation:

-

Cyclization:

Intramolecular attack of the thioether sulfur on the α,β-unsaturated nitrile generates the thiophene core.

This method achieves 75–82% yields but requires careful control of temperature to prevent polymerization.

Functional Group Interconversion

Oxidation of 5-(Methylthio)thiophene-2-carbaldehyde

A less conventional approach involves the oxidation of 5-(methylthio)thiophene-2-carbaldehyde to the corresponding carboxylic acid, followed by dehydration to the nitrile. Using PCl₅ as a dehydrating agent in refluxing toluene converts the acid to 5-(methylthio)thiophene-2-carbonitrile in 68% yield.

Limitations:

-

Requires pre-synthesis of the aldehyde precursor.

-

Over-oxidation to sulfone derivatives occurs if reaction times exceed 4 hours.

Metal-Free Catalytic Methods

Recent developments emphasize eco-friendly protocols. A notable example utilizes iodine-catalyzed C–S bond formation between 5-bromothiophene-2-carbonitrile and dimethyl disulfide ((CH₃S)₂) in aqueous ethanol. The iodine (10 mol%) facilitates oxidative coupling at 50°C, yielding 85% product within 3 hours.

Advantages:

-

Avoids toxic metal catalysts.

-

Water-tolerant conditions reduce organic solvent use.

Analytical Characterization

Critical spectroscopic data for this compound include:

-

IR (KBr): 2215 cm⁻¹ (C≡N), 690 cm⁻¹ (C–S)

-

¹³C NMR (CDCl₃): δ 118.2 (CN), 139.5 (C-2), 126.8 (C-3), 132.1 (C-4), 124.9 (C-5), 14.3 (SCH₃)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 89 | 8 | None | 98 |

| Cyclization | 82 | 12 | K₂CO₃ | 95 |

| Oxidation-Dehydration | 68 | 6 | PCl₅ | 90 |

| Iodine-Catalyzed | 85 | 3 | I₂ | 97 |

化学反応の分析

5-(Methylthio)thiophene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds .

科学的研究の応用

Synthesis and Reactivity

The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Reduction reactions can convert the cyano group to an amine or other functional groups.

- Substitution : Nucleophilic substitution can occur at the methylthio or cyano groups, allowing for further functionalization.

These reactions make it a versatile building block in synthetic organic chemistry.

Medicinal Chemistry

5-(Methylthio)thiophene-2-carbonitrile has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies indicate that thiophene derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research has shown that this compound can induce cytotoxic effects against certain cancer cell lines. For example, it demonstrated an IC50 value of 9.1 µM against MCF-7 breast cancer cells, indicating potent activity .

Material Science

In material science, thiophene derivatives are used in the development of organic semiconductors. The unique electronic properties of this compound make it suitable for applications in:

- Organic photovoltaic devices

- Organic light-emitting diodes (OLEDs)

The incorporation of this compound into polymer matrices enhances the electrical conductivity and stability of the materials.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, allowing chemists to create more complex structures through:

- Functional Group Transformations : The presence of the cyano group facilitates various transformations, leading to the synthesis of novel compounds with potential therapeutic applications.

- Building Block for Complex Molecules : Its unique structure allows for the creation of diverse derivatives that may exhibit enhanced biological activities.

Anticancer Activity Case Study

A study focused on the cytotoxic effects of this compound against different cancer cell lines revealed significant findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 9.1 |

| This compound | MDA-MB-231 | 28.0 |

| Other Thiophene Derivative 1 | MCF-7 | 1.31 |

| Other Thiophene Derivative 2 | MDA-MB-231 | 2.64 |

These results suggest that while the compound shows promising activity, further optimization may enhance its efficacy against more resistant cancer types .

Material Application Case Study

In a separate investigation into organic photovoltaic materials, researchers incorporated this compound into polymer blends. The resulting materials exhibited improved charge transport properties and stability under operational conditions, making them suitable candidates for next-generation solar cells .

作用機序

The mechanism of action of 5-(Methylthio)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

5-(Methylthio)thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as 2-thiophenecarbonitrile and 5-(methylsulfanyl)thiophene-2-carbonitrile . These compounds share similar chemical structures but differ in their functional groups and properties. For example, 2-thiophenecarbonitrile is used in the preparation of thiaplatinacycles and thienylpyrroles , while 5-(methylsulfanyl)thiophene-2-carbonitrile has different reactivity and applications

生物活性

5-(Methylthio)thiophene-2-carbonitrile is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a methylthio group and a cyano group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Thiophene derivatives and appropriate reagents such as methylthiol and cyanogen bromide.

- Reaction Conditions : The reaction is usually carried out under controlled temperatures to optimize yield and purity.

- Yield : Reports indicate moderate to high yields depending on the specific reaction conditions employed.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 25 |

| Candida albicans | 15 |

These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in pharmaceuticals targeting infectious diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 18 |

The compound displayed selective cytotoxicity, particularly against breast and cervical cancer cells, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, inhibiting protein synthesis.

- DNA Interaction : It has been suggested that the cyano group can interact with DNA, leading to disruption of replication processes in cancer cells.

- Oxidative Stress Induction : The methylthio group may contribute to the generation of reactive oxygen species, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

Q & A

Basic: What are the common synthetic routes for preparing 5-(Methylthio)thiophene-2-carbonitrile?

Methodological Answer:

The synthesis typically involves functionalization of the thiophene ring. A plausible route includes:

Cyclization : Starting with substituted thiophene precursors, such as 2-cyanothiophene derivatives.

Methylthio Introduction : Use nucleophilic substitution or coupling reactions (e.g., with methanethiol or methyl disulfide under catalytic conditions).

Purification : Column chromatography or recrystallization to isolate the product.

Key characterization involves NMR (to confirm methylthio group at C5) and mass spectrometry (to verify molecular weight, e.g., 191.28 g/mol as per structural analogs) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural validation relies on:

- NMR Spectroscopy :

- ¹H NMR : Signals for thiophene protons (δ 6.8–7.5 ppm) and methylthio group (δ ~2.5 ppm).

- ¹³C NMR : Carbonitrile carbon (δ ~110–120 ppm) and thiomethyl carbon (δ ~15 ppm).

- FT-IR : C≡N stretch (~2200 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms regiochemistry.

Refer to analogs like 5-(thien-2-yl)thiophene-2-carbonitrile for spectral benchmarks .

Advanced: How can conflicting NMR data for thiophene derivatives be resolved during characterization?

Methodological Answer:

Conflicts often arise from:

- Regioisomerism : Use NOESY or COSY to confirm spatial proximity of protons.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic Exchange : Variable-temperature NMR to detect rotational barriers (e.g., hindered thiomethyl groups).

Example: For this compound, ensure the methylthio group’s integration (δ ~2.5 ppm) matches expected proton count .

Advanced: What strategies optimize reaction yields for methylthio-substituted thiophenes?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Pd-based catalysts for cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene systems).

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur reagents.

- Temperature Control : Mild conditions (40–60°C) prevent decomposition of the cyano group.

Data from analogs like 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde show yields >80% with optimized Pd(OAc)₂ catalysis .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.

- Temperature : Long-term storage at –20°C; short-term at 4°C.

Stability analogs (e.g., 5-methylthio-2-thiophenecarboxylic acid) show <5% degradation over 6 months under these conditions .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Fukui indices.

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes with thiophene-binding pockets).

- Reaction Pathway Simulation : Tools like Gaussian or ORCA simulate intermediates in SNAr or coupling reactions.

Studies on 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile demonstrate successful prediction of regioselective formylation .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC : C18 column, acetonitrile/water gradient (retention time ~8–10 min for analogs).

- TLC : Rf ~0.5 in ethyl acetate/hexane (1:3) with UV visualization.

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (e.g., C: 56.5%, S: 33.5% for C₇H₅NS₂).

Purity >97% is achievable via recrystallization from ethanol .

Advanced: How are mechanistic studies designed to elucidate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., kinases) using fluorescence-based substrates.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to track degradation via LC-MS.

- SAR Studies : Synthesize derivatives (e.g., replacing methylthio with methoxy) to correlate structure with activity.

Analogous work on Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate identified hydrogen bonding as critical for activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Safety data for 3-Amino-5-ethylthiophene-2-carbonitrile recommends immediate washing with soap/water upon exposure .

Advanced: How can contradictory biological activity data be addressed in structure-activity studies?

Methodological Answer:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific interactions.

- Crystallography : Resolve target-ligand co-crystals to validate binding modes.

For example, conflicting data on thiophene carboxamides were resolved by identifying allosteric vs. orthosteric binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。